Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-diaminoterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function . The ester groups can undergo hydrolysis, releasing the active terephthalic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-diaminoterephthalate
- Dimethyl 2,5-dihydroxyterephthalate
- Dimethyl 2,5-dimethoxyterephthalate
Uniqueness
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate is unique due to the presence of both amino and ester functional groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
24260-55-7 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2,5-diaminobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,11-12H2,1-2H3 |
InChI Key |
MLHNZPWDMUISKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(=O)OC)N |
Origin of Product |
United States |
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